
1-(3-(6-Morpholinopyridazin-3-yl)phenyl)-3-(p-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(6-Morpholinopyridazin-3-yl)phenyl)-3-(p-tolyl)urea, also known as MPPU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPUU is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is a G protein-coupled receptor that plays a crucial role in regulating neurotransmitter release in the central nervous system (CNS).
Applications De Recherche Scientifique
Kinase Inhibition
- A study detailed the stereoselective synthesis of an active metabolite of PKI-179, a potent PI3 kinase inhibitor, demonstrating the importance of specific structural features for activity (Zecheng Chen et al., 2010). This research underscores the potential of urea derivatives in targeting specific kinases involved in disease pathways.
Anticancer Activity
- Novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized and shown to possess potent activity against chronic myeloid leukemia (CML) through the PI3K/AKT signaling pathway, with minimal cellular toxicity (Weiwei Li et al., 2019). This highlights the therapeutic potential of urea derivatives in cancer treatment.
Material Science and Supramolecular Chemistry
- Urea derivatives have also been explored for their ability to form supramolecular gels and complexes, showcasing their utility in material science for creating novel structures with potential applications in drug delivery and tissue engineering (D. Braga et al., 2013).
Pharmaceutical Synthesis
- Research into the structure-activity relationships of BIRB 796, a p38alpha MAP kinase inhibitor, provides insights into the design of potent kinase inhibitors for the treatment of autoimmune diseases, highlighting the critical role of urea functionalities (J. Regan et al., 2003).
Propriétés
IUPAC Name |
1-(4-methylphenyl)-3-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-16-5-7-18(8-6-16)23-22(28)24-19-4-2-3-17(15-19)20-9-10-21(26-25-20)27-11-13-29-14-12-27/h2-10,15H,11-14H2,1H3,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXFTYVMZMWHRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(6-Morpholinopyridazin-3-yl)phenyl)-3-(p-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

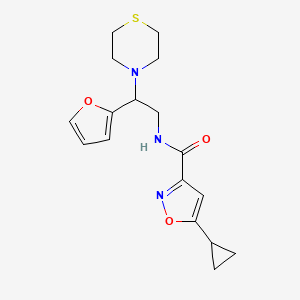

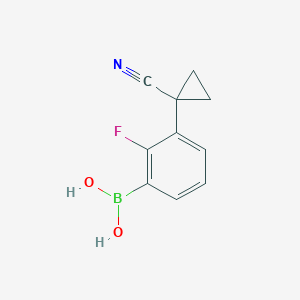
![4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid](/img/structure/B2635358.png)
![ethyl N-{2-cyano-2-[2-(4-fluorophenyl)hydrazono]acetyl}carbamate](/img/structure/B2635359.png)

![N-(2,4-difluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2635364.png)
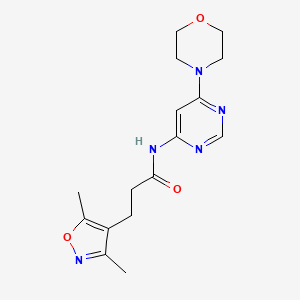
![3-[(2-Furylmethyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2635366.png)
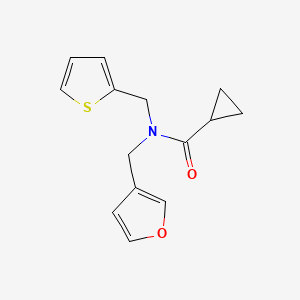
![N-(2-(1H-indol-3-yl)ethyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/no-structure.png)
![4-(azepan-1-ylsulfonyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2635375.png)
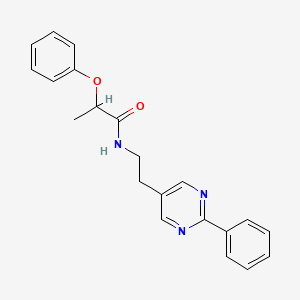
![2-(4-fluorophenyl)-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide](/img/structure/B2635377.png)